molecular formula C4H11BO4 B15299160 ((2-Methoxyethoxy)methyl)boronic acid

((2-Methoxyethoxy)methyl)boronic acid

Cat. No.: B15299160
M. Wt: 133.94 g/mol
InChI Key: QNDHBGUCDGSMTF-UHFFFAOYSA-N
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Description

((2-Methoxyethoxy)methyl)boronic acid: is an organoboron compound with the molecular formula C4H11BO4. It is a boronic acid derivative that features a boron atom bonded to a ((2-methoxyethoxy)methyl) group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ((2-Methoxyethoxy)methyl)boronic acid typically involves the reaction of boronic acid with ((2-methoxyethoxy)methyl) reagents under controlled conditions. One common method includes the use of organolithium or organomagnesium reagents to introduce the ((2-methoxyethoxy)methyl) group to the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: ((2-Methoxyethoxy)methyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: ((2-Methoxyethoxy)methyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic acids are used for their ability to bind to diols, making them useful in the development of sensors and drug delivery systems. This compound can be used in the design of boronic acid-based inhibitors for enzymes .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and pharmaceuticals. Its ability to form stable complexes with various organic molecules makes it valuable in material science .

Mechanism of Action

The mechanism of action of ((2-Methoxyethoxy)methyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: ((2-Methoxyethoxy)methyl)boronic acid is unique due to its ((2-methoxyethoxy)methyl) group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to phenylboronic acid, it has a more flexible structure, allowing for different applications in synthesis and material science. Methylboronic acid and vinylboronic acid, while similar in their boronic acid functionality, differ in their reactivity and applications due to their distinct substituents .

Properties

Molecular Formula

C4H11BO4

Molecular Weight

133.94 g/mol

IUPAC Name

2-methoxyethoxymethylboronic acid

InChI

InChI=1S/C4H11BO4/c1-8-2-3-9-4-5(6)7/h6-7H,2-4H2,1H3

InChI Key

QNDHBGUCDGSMTF-UHFFFAOYSA-N

Canonical SMILES

B(COCCOC)(O)O

Origin of Product

United States

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